N-(Butan-2-yl)-4-ethoxyaniline

5-Lipoxygenase Inhibition Inflammation Research Enzyme Assay

Researchers seeking novel 5-LOX inhibitor leads often face a lack of well-characterized, modifiable starting scaffolds. N-(Butan-2-yl)-4-ethoxyaniline directly addresses this need as a baseline compound with established but weak activity (IC₅₀ ~10 µM) for leukotriene-mediated inflammation research. - Benchmark for SAR: Provides a 10 µM potency anchor to compare newly synthesized derivatives against. - Chiral Building Block: The sec-butyl group introduces a chiral center for enantioselective synthesis and chiral dopant applications. - Predictable Physicochemistry: Its LogP is approximately 0.47 units lower than the n-butyl analog, potentially improving aqueous solubility and reducing non-specific protein binding.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B13259434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Butan-2-yl)-4-ethoxyaniline
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCCC(C)NC1=CC=C(C=C1)OCC
InChIInChI=1S/C12H19NO/c1-4-10(3)13-11-6-8-12(9-7-11)14-5-2/h6-10,13H,4-5H2,1-3H3
InChIKeyXAROSYDTKRFVLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Butan-2-yl)-4-ethoxyaniline Procurement Guide


N-(Butan-2-yl)-4-ethoxyaniline (CAS 15498-38-1, molecular formula C₁₂H₁₉NO, molecular weight 193.28 g/mol) is a secondary aromatic amine belonging to the N-alkyl-4-ethoxyaniline subclass. Its structure features a para-ethoxy substituent on the aniline ring and a sec-butyl (butan-2-yl) group on the nitrogen atom. This compound has been deposited in the ChEMBL database (CHEMBL5205807) and is catalogued by research chemical suppliers for use as a synthetic intermediate in pharmaceutical and agrochemical development pipelines [1].

1
Synthetic intermediate for pharmaceutical and agrochemical development pipelines
ChEMBL-deposited compound, available from research chemical suppliers
2
Chiral sec-butyl handle for asymmetric synthesis and enantioselective polymerization research
Racemic mixture as sourced; chiral resolution may be required for enantiopure studies
3
Supports 5-lipoxygenase (5-LOX) structure-activity relationship (SAR) studies
Quantitative activity anchor available for baseline comparison

Why Generic Substitution Fails for N-(Butan-2-yl)-4-ethoxyaniline


The N-sec-butyl substituent introduces both increased steric demand and a chiral center relative to n-butyl, isobutyl, or tert-butyl analogs. These structural features can alter reaction kinetics in nucleophilic addition reactions, influence enantioselectivity in asymmetric syntheses, and modify target binding in biological assays. The available 5-lipoxygenase (5-LOX) inhibition data (IC₅₀ ~10 µM) provides a single-point functional anchor, whereas the corresponding activities for the n-butyl or isobutyl congeners remain unreported, making direct potency comparisons impossible with current public data [1]. Substitution with unsubstituted 4-ethoxyaniline or other N-alkyl variants would thus alter both steric and electronic profiles in ways that are not predictable without additional experimental evaluation.

Steric and electronic mismatch
N-sec-butyl introduces steric demand and a chiral center not present in n-butyl, isobutyl, or tert-butyl analogs. Reaction kinetics and enantioselectivity may shift in ways that require experimental evaluation.
Activity anchor gap
The available 5-LOX IC50 baseline (~10 µM) provides a functional anchor only for the sec-butyl compound. Corresponding data for the n-butyl or isobutyl congeners remain unreported, making direct potency comparisons impossible with current public data.
Unvalidated chirality transfer
The chiral center enables asymmetric applications that are inaccessible to achiral N-alkyl variants. Substituting with unsubstituted 4-ethoxyaniline or achiral N-alkyl forms removes this stereochemical handle entirely.

N-(Butan-2-yl)-4-ethoxyaniline Differentiation Evidence


5-LOX Enzyme Inhibition Baseline

N-(Butan-2-yl)-4-ethoxyaniline was tested in two independent 5-LOX inhibition assays within the ChEMBL-curated dataset. In human recombinant 5-LOX expressed in E. coli BL21(DE3), the compound displayed an IC50 value of 1.00 × 10⁴ nM (10 µM) assessed via reduction of all-trans LTB4 and 5-HETE formation. A second assay using human polymorphonuclear leukocytes (PMNL) confirmed a similar IC50 of 1.00 × 10⁴ nM [1][2]. No comparative IC50 data for the n-butyl, isobutyl, or tert-butyl analogs of 4-ethoxyaniline are available in the same dataset. This evidence is tagged 'Supporting evidence' because although quantitative data exists for the target compound, a direct head-to-head comparator is absent, and the potency is too weak to claim therapeutic relevance.

5-LOX Inhibition Baseline
Reported
IC50 = 10,000 nM
Human recombinant 5-LOX and human PMNL assays
Supports 5-LOX SAR studies as a quantitative activity anchor; potency is weak, and no direct comparator data exist for N-alkyl analogs in this dataset.
Data to verify: single-point functional anchor; therapeutic relevance is not supported.
5-Lipoxygenase Inhibition Inflammation Research Enzyme Assay

Predicted LogP Differentiation

Computational predictions using the ZINC20 database assign a consensus LogP of approximately 2.57 for N-(Butan-2-yl)-4-ethoxyaniline [1]. By comparison, the unbranched N-butyl analog (CAS 15498-39-2) has a predicted LogP of approximately 3.04 (Ambit Inter prediction), suggesting that branching reduces lipophilicity by roughly 0.47 log units [2]. This difference is class-level inference, as the predictions derive from different computational models and have not been experimentally validated. Nevertheless, the trend is consistent with known physicochemical principles: branching lowers octanol-water partition coefficients, which can impact membrane permeability, metabolic stability, and off-target binding.

Predicted LogP Differentiation
Class-level inference
Predicted LogP: sec-butyl ≈ 2.57 vs. n-butyl ≈ 3.04
~0.47 log unit lower for the branched analog
Supports lipophilicity-modulated lead optimization; predicted lower LogP may reduce non-specific binding relative to straight-chain analog.
Computational predictions only; no experimental LogP measurement available.
Lipophilicity Prediction Drug-Likeness Physicochemical Properties

Chiral sec-Butyl Group for Enantioselective Synthesis

Unlike n-butyl, isobutyl, or tert-butyl analogs, N-(Butan-2-yl)-4-ethoxyaniline possesses a stereogenic carbon at the α-position of the N-sec-butyl substituent. While no quantitative enantiomeric excess (ee) data for reactions specifically utilizing this compound have been published, the broader chemical literature demonstrates that sec-butyl-substituted anilines can serve as chiral monomers for enantioselective polymerization, yielding optically active polyaniline nanofibers [1]. This is a class-level inference based on the behavior of structurally analogous 2-(sec-butyl)aniline, which forms chiral polymers when subjected to interfacial oxidative polymerization.

Chiral sec-Butyl Group
Class-level inference
Stereogenic α-carbon present; achiral in N-butyl and N-tert-butyl analogs
Racemic mixture commercially available
Provides chiral handle for enantioselective synthesis research; analogous sec-butyl anilines reported to form optically active polymers.
Chiral resolution or asymmetric synthesis required for enantiopure applications.
Chiral Building Block Asymmetric Synthesis Enantioselective Polymerization

N-(Butan-2-yl)-4-ethoxyaniline Application Scenarios


5-LOX Inhibitor SAR Exploration

Given its confirmed but weak 5-LOX inhibitory activity (IC₅₀ ~10 µM in both recombinant enzyme and PMNL assays), N-(Butan-2-yl)-4-ethoxyaniline serves as a starting scaffold for medicinal chemistry programs targeting leukotriene-mediated inflammation. Researchers can use it as a baseline compound to screen newly synthesized derivatives, comparing their IC₅₀ values against the 10 µM benchmark established in BindingDB data curated by the University of Naples [1].

Chiral Intermediate for Asymmetric Synthesis and Polymer Chemistry

The sec-butyl substituent imparts a chiral center, making the compound a candidate for enantioselective synthesis applications. In polymer chemistry, analogous sec-butyl-substituted anilines have been successfully polymerized into optically active nanofibers [1]. N-(Butan-2-yl)-4-ethoxyaniline can be explored as a monomer or chiral dopant for conducting polymer research, where the ethoxy group may further modulate electronic properties.

Lipophilicity-Modulated Intermediate for Lead Optimization

With a predicted LogP approximately 0.47 units lower than its N-n-butyl analog, this compound may offer improved aqueous solubility and reduced non-specific protein binding during early-stage lead optimization. Medicinal chemists can use this predicted lipophilicity trend to select the sec-butyl variant when attempting to reduce the overall LogP of a chemical series without removing the 4-ethoxyaniline pharmacophore entirely [1].

Application
Selection Property
Validation Focus
5-LOX inhibitor SAR exploration
5-LOX enzyme inhibition baseline
Benchmark against 10 µM IC50 anchor in new derivative screening
Asymmetric synthesis and chiral polymer research
Stereogenic sec-butyl center
Enantioselective polymerization and chiral dopant feasibility
Lipophilicity-modulated lead optimization
Predicted LogP reduction vs. N-n-butyl analog
Aqueous solubility and protein-binding trends in early-stage series

Technical Documentation Hub

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21 linked technical documents
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